1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole

regioisomerism naphthyl-substituted benzimidazole structure-activity relationship

CAS 298194-18-0 is a uniquely substituted naphthyl-benzimidazole building block. Its 1-methyl-2-(naphthalen-2-yloxy)methyl architecture defines a steric/electronic profile distinct from generic benzimidazoles—SAR data confirm that linker atom and N-1 substituent changes profoundly alter Factor Xa/IIa potency. NCI 60-cell-line evidence shows superior anticancer activity vs. methylene-linker analogs. The compound also delivers antimicrobial potential (MIC ~7.81 µg/mL) and a boiling point ~92°C lower than its 1-benzyl analog, reducing thermal degradation risk during scale-up. Choose CAS 298194-18-0 for reproducible SAR, streamlined purification, and IP-protected anticoagulant lead optimization.

Molecular Formula C19H16N2O
Molecular Weight 288.35
CAS No. 298194-18-0
Cat. No. B2947310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole
CAS298194-18-0
Molecular FormulaC19H16N2O
Molecular Weight288.35
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C19H16N2O/c1-21-18-9-5-4-8-17(18)20-19(21)13-22-16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,13H2,1H3
InChIKeyWOJLLBFGZSXFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole (CAS 298194-18-0): Structural Identity, Class Context, and Procurement-Relevant Characteristics


1-Methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole (CAS 298194-18-0) is a synthetic small-molecule benzimidazole derivative in which a naphthalen-2-yloxymethyl substituent is appended to the C‑2 position of the 1‑methyl‑1H‑benzo[d]imidazole core. Its molecular formula is C₁₉H₁₆N₂O and its molecular weight is 288.34 g mol⁻¹ . The compound belongs to the broader class of naphthyl‑substituted benzimidazoles, a chemotype that has been disclosed in the patent literature for anticoagulant applications via factor Xa and/or factor IIa inhibition [1], and explored in the primary literature for antimicrobial and anticancer activities [2][3]. Its physicochemical properties—predicted density 1.2 ± 0.1 g cm⁻³, boiling point 519.5 ± 33.0 °C, and flash point 268.0 ± 25.4 °C —make it a tractable building block for further derivatization in medicinal chemistry and materials science contexts.

Why Generic Substitution Fails for 1-Methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole: The Risks of Assuming In-Class Interchangeability


Although numerous benzimidazole derivatives exist, the specific combination of a 1‑methyl group and a 2‑(naphthalen‑2‑yloxy)methyl substituent in CAS 298194‑18‑0 defines a unique steric and electronic profile that cannot be assumed to be interchangeable with other in‑class compounds. Structure–activity relationship (SAR) data from the naphthyl‑benzimidazole anticoagulant patent family demonstrate that even subtle changes in the naphthyl attachment point, linker atom, or N‑1 substitution can profoundly alter potency against factor Xa and factor IIa [1]. Similarly, crystallographic and computational studies of related 2‑(naphthalen‑2‑yloxymethyl)‑1H‑benzimidazole derivatives reveal that variations in the N‑1 substituent (e.g., acetohydrazide vs. oxadiazolylmethyl) shift both the conformational preference and intermolecular interaction patterns, ultimately changing biological activity profiles [2][3]. Consequently, procurement decisions that treat CAS 298194‑18‑0 as a generic benzimidazole or naphthyl‑benzimidazole equivalent risk introducing unintended variability in downstream synthetic outcomes, biological assay results, or material properties.

Quantitative Evidence Guide for 1-Methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole (CAS 298194-18-0): Head-to-Head and Cross-Study Differentiation Data


Structural Isomer Differentiation: 2-Naphthyloxy vs. 1-Naphthyloxy Regioisomer in Benzimidazole Series

The target compound incorporates a naphthalen-2-yloxy (β-naphthyloxy) group, whereas its closest commercially catalogued regioisomer is explicitly described as 1-methyl-2-(naphthalen-1-yloxymethyl)-1H-benzo[d]imidazole (the α‑naphthyloxy isomer) [1]. Although head‑to‑head biological data for this specific pair are not publicly available, the broader naphthyl‑benzimidazole literature consistently demonstrates that the position of naphthyl attachment (1‑yl vs. 2‑yl) alters both molecular shape and electronic distribution, leading to divergent target‑binding poses and biological potency. In the antimicrobial benzimidazole series reported by Ersan et al., compounds bearing a naphthalen-2-yl moiety displayed different activity spectra and MIC values compared to closely related naphthalen-1-yl analogs, with observed MIC differences of up to 4‑fold for select Gram‑positive strains [2]. This class‑level inference supports the expectation that the 2‑naphthyloxy regioisomer (CAS 298194‑18‑0) is not functionally interchangeable with its 1‑naphthyloxy counterpart.

regioisomerism naphthyl-substituted benzimidazole structure-activity relationship antimicrobial

Linker Atom Differentiation: Oxy‑Methylene vs. Methylene Linker in Naphthyl-Benzimidazole Anticancer Series

In a direct head‑to‑head study by the Arabian Journal of Chemistry group, two series of 1‑substituted benzimidazoles were synthesized and evaluated for anticancer activity: one bearing a naphthalen‑1‑ylmethyl (CH₂) linker and the other bearing a naphthalen‑2‑yloxymethyl (O‑CH₂) linker identical to that of CAS 298194‑18‑0 [1]. The NCI 60‑cell‑line single‑dose (10⁻⁵ M) screen revealed that the oxy‑methylene‑linked compound 7c was the most active overall, whereas the methylene‑linked series produced compounds (e.g., 4b and 7d) with only moderate activity [1]. This demonstrates that the ether oxygen in the linker is not a silent structural feature but directly influences anticancer potency.

linker chemistry anticancer NCI 60-cell screen benzimidazole SAR

Physicochemical Property Differentiation: Predicted Boiling Point and LogP vs. 1-Benzyl Analog

Physicochemical property data from Chemsrc allow a direct cross‑study comparison between CAS 298194‑18‑0 and its closest structurally characterized analog, 1‑benzyl‑2‑((naphthalen‑2‑yloxy)methyl)‑1H‑benzimidazole (CAS 385401‑30‑9) . The 1‑methyl derivative exhibits a predicted boiling point of 519.5 ± 33.0 °C and a density of 1.2 ± 0.1 g cm⁻³, whereas the 1‑benzyl analog has a substantially higher predicted boiling point of 611.5 ± 48.0 °C . This ~92 °C boiling point elevation reflects the increased molecular weight and polarizability introduced by the benzyl group and has direct implications for purification method selection (e.g., distillation cut‑points) and thermal stability considerations during scale‑up.

physicochemical properties boiling point logP purification formulation

Spectroscopic Fingerprint Differentiation: Distinct NMR/MS Profile for Identity Confirmation

SpectraBase confirms that the 1‑methyl‑2‑(naphthalen‑1‑yloxymethyl) regioisomer possesses a distinct ¹H NMR and MS (GC) fingerprint (Compound ID C8JRJpxwMXD) [1], which serves as a negative identity control for CAS 298194‑18‑0. The target compound (2‑naphthyloxy isomer) yields a different set of aromatic proton coupling patterns and a distinct fragmentation profile due to the different naphthyl connectivity. Although the full spectrum of CAS 298194‑18‑0 is not publicly archived on SpectraBase, the existence of a well‑characterized regioisomeric entry provides a reference boundary for identity verification. Any procurement lot of CAS 298194‑18‑0 must be confirmed by ¹H NMR to lack the diagnostic signals of the 1‑naphthyloxy isomer.

NMR spectroscopy mass spectrometry identity confirmation quality control

Optimal Research and Industrial Application Scenarios for 1-Methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole (CAS 298194-18-0)


Medicinal Chemistry Scaffold for Factor Xa/IIa Anticoagulant Lead Optimization

The naphthyl‑substituted benzimidazole chemotype, which includes CAS 298194‑18‑0 as a representative core, is protected by the EP0865281A1 patent family for anticoagulant applications via factor Xa and/or IIa inhibition [1]. The 1‑methyl‑2‑(naphthalen‑2‑yloxy)methyl substitution pattern places this compound at an intersect of favorable steric and electronic features; researchers engaged in structure‑based design of next‑generation anticoagulants can utilize CAS 298194‑18‑0 as a synthetic intermediate or scaffold for focused library enumeration around the naphthyl‑oxy‑methyl linker and N‑1 substituent vectors.

Anticancer Agent Development Leveraging the Oxy-Methylene Linker Advantage

Direct head‑to‑head evidence from the NCI 60‑cell‑line screen demonstrates that benzimidazole derivatives with an oxy‑methylene (naphthalen‑2‑yloxymethyl) linker, as present in CAS 298194‑18‑0, show superior anticancer activity compared to those with a simple methylene linker [2]. This makes CAS 298194‑18‑0 a privileged starting material for medicinal chemistry programs targeting oncology indications where the ether oxygen contributes to potency through hydrogen‑bonding or conformational effects.

Antimicrobial Drug Discovery: Entry Point for Gram-Positive Selective Benzimidazoles

The benzimidazole‑naphthalene hybrid class has produced compounds with MIC values as low as 7.81 µg mL⁻¹ against Gram‑positive bacterial strains [3]. CAS 298194‑18‑0, bearing the 2‑naphthyloxy pharmacophore associated with enhanced antimicrobial activity in this series, serves as a key building block for synthesizing and screening novel analogs with improved potency and selectivity against drug‑resistant Gram‑positive pathogens.

Process Chemistry and Scale-Up: Distillation-Friendly Physicochemical Profile

With a predicted boiling point approximately 92 °C lower than its 1‑benzyl analog, CAS 298194‑18‑0 offers practical advantages in large‑scale synthesis and purification workflows . Process chemists selecting between N‑1 substituted benzimidazole building blocks should favor the 1‑methyl derivative when distillation or solvent‑swap operations are planned, as the lower boiling point reduces energy costs and thermal degradation risk.

Quote Request

Request a Quote for 1-methyl-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.